Clinical Efficacy: Comparable Cure Rates for Bacterial Vaginosis Versus Oral Metronidazole
In a randomized controlled trial (N=70) comparing vaginal metronidazole (750 mg) plus miconazole nitrate (200 mg) to oral metronidazole (2 g single dose) for bacterial vaginosis (BV), the combination vaginal formulation demonstrated comparable cure rates without statistically significant differences. The Amsel criteria cure rate was 82.4% for the combination group versus 77.8% for oral metronidazole [1]. This indicates that a topical combination approach does not compromise efficacy relative to systemic metronidazole, while offering potential advantages in tolerability.
| Evidence Dimension | Bacterial Vaginosis Cure Rate |
|---|---|
| Target Compound Data | 82.4% (28/34) as per Amsel criteria; 35.3% (12/34) as per Nugent scoring |
| Comparator Or Baseline | Oral Metronidazole 2 g single dose: 77.8% (28/36) as per Amsel criteria; 16.9% (6/36) as per Nugent scoring |
| Quantified Difference | Amsel criteria: +4.6 percentage points (p=0.632); Nugent scoring: +18.4 percentage points (p=0.075) |
| Conditions | Prospective, open-label, randomized controlled trial in women aged 18-45 years with symptomatic BV; evaluation 2 weeks post-treatment |
Why This Matters
This head-to-head trial provides direct evidence that a topical metronidazole-miconazole combination does not sacrifice efficacy compared to a standard oral metronidazole regimen, supporting its use in patients where systemic adverse effects are a concern.
- [1] Thamkhantho M, Chayachinda C, Lertaroonchai C. Vaginal Tablets of Metronidazole (750 mg) plus Miconazole Nitrate (200 mg) versus Oral Metronidazole (2 g) for Bacterial Vaginosis: A Randomized Controlled Trial. Siriraj Med J. 2021;73(10):644-650. doi:10.33192/Smj.2021.83 View Source
